molecular formula C12H24O12 B142596 D-(+)-Trehalose dihydrate CAS No. 6138-23-4

D-(+)-Trehalose dihydrate

Cat. No.: B142596
CAS No.: 6138-23-4
M. Wt: 360.31 g/mol
InChI Key: PZVLBICKVLYSRO-INJDEQCRSA-N
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Description

Disaccharide composed of two α-glucose units. Used as a protein stabilizer. Also used as a food additive in many processed foods.
Trehalose analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
Trehalose is a naturally occurring disaccharide which is used as a nontoxic cryoprotectant of enzymes, membranes and vaccines. It serves as a carbohydrate reserve in microorganisms and protects them from adverse conditions.
Certified pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to pharmacopeia primary standards.
Trehalose is a natural non-reducing disaccharide composed of two α-glucose units. It is found in all major groups of organisms except vertebrates, has biological functions as an osmolyte, storage reserve, and stress protectant, and has diverse commercial applications. Trehalose can also induce or enhance autophagy.

Properties

CAS No.

6138-23-4

Molecular Formula

C12H24O12

Molecular Weight

360.31 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol;hydrate

InChI

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12;/h3-20H,1-2H2;1H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-;/m1./s1

InChI Key

PZVLBICKVLYSRO-INJDEQCRSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O.O.O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O.O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O.O

Appearance

Assay:≥95%A crystalline solid

6138-23-4

Synonyms

Trehalose Dihydrate;  α,α-Trehalose Dihydrate;  α-D-Glucopyranosyl α-D-Glucopyranoside Dihydrate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-(+)-Trehalose dihydrate
Reactant of Route 2
D-(+)-Trehalose dihydrate
Reactant of Route 3
D-(+)-Trehalose dihydrate
Reactant of Route 4
D-(+)-Trehalose dihydrate
Reactant of Route 5
D-(+)-Trehalose dihydrate
Reactant of Route 6
D-(+)-Trehalose dihydrate
Customer
Q & A

Q1: What is the molecular formula and weight of trehalose?

A1: Trehalose, a disaccharide composed of two glucose units, has the molecular formula C12H22O11 and a molecular weight of 342.30 g/mol.

Q2: How does trehalose interact with proteins to enhance their stability?

A2: Trehalose stabilizes proteins primarily through a mechanism called preferential hydration. [, , , ] This involves trehalose molecules preferentially interacting with water molecules surrounding the protein, forming a protective layer. This layer prevents protein unfolding, aggregation, and denaturation under stress conditions like heat, cold, and dehydration. [, , ]

Q3: What are the downstream effects of trehalose accumulation in plants?

A3: Trehalose plays a multifaceted role in plant growth, development, and stress response. [, , , ] It influences cell division, cell shape, and plant architecture. [] Accumulation of trehalose and its precursor, trehalose-6-phosphate (T6P), regulates carbon metabolism, promotes stress tolerance, and modulates the expression of genes involved in various metabolic processes, including photosynthesis and nitrogen assimilation. [, , ]

Q4: How does trehalose contribute to the anhydrobiotic capabilities of certain organisms?

A4: Trehalose is a key player in anhydrobiosis, allowing organisms to survive extreme dehydration. [] It acts as a water replacement molecule, forming hydrogen bonds with cellular components like proteins and lipids as water is removed during drying. [] This helps to maintain the structural integrity of cells and prevents damage during dehydration and rehydration.

Q5: Can trehalose be used to enhance the stability of liposomes during drying?

A5: Yes, trehalose can significantly improve the stability of dry liposomes. [] It does this by interacting with phospholipid bilayers, preventing detrimental phase transitions and leakage of encapsulated solutes during the dehydration and rehydration processes. []

Q6: How does the concentration of trehalose affect its ability to protect liposomes during drying?

A6: While trehalose can protect liposomes during drying, the concentration plays a crucial role. [] Both very high and very low concentrations can be detrimental. [] The optimal concentration may vary depending on the specific lipid composition and other factors.

Q7: What is the role of trehalose synthase in trehalose production?

A7: Trehalose synthase is a key enzyme in the biosynthesis of trehalose. [, , ] It catalyzes the reversible interconversion of maltose, another disaccharide, into trehalose. [, ] This enzymatic pathway provides a convenient and cost-effective method for trehalose production. []

Q8: How can molecular dynamics simulations help us understand the protective role of trehalose?

A8: Molecular dynamics simulations allow researchers to study the interactions between trehalose and biomolecules like proteins and lipids at the atomic level. [, , , ] These simulations provide valuable insights into how trehalose alters protein dynamics, prevents aggregation, and influences the physical properties of membranes, contributing to its protective effects. [, ]

Q9: Can the structure of trehalose be modified to improve its bioprotective properties?

A9: While trehalose possesses inherent bioprotective properties, researchers are exploring structural modifications to enhance its effectiveness further. [] This involves synthesizing trehalose analogs with altered chemical groups to optimize interactions with target molecules, potentially leading to improved stability, solubility, or bioavailability. []

Q10: What strategies can be used to improve the delivery of trehalose into cells for cryopreservation?

A10: Trehalose faces challenges in penetrating cell membranes. [] Researchers are actively investigating methods like using carrier molecules, electroporation, or genetically engineering cells to express trehalose transporters to enhance intracellular delivery and improve its cryoprotective efficacy. []

Q11: Can trehalose be used as a topical agent for treating skin conditions?

A12: Research suggests that trehalose's ability to protect cells from dehydration and stress makes it a promising candidate for topical applications. [] Studies are exploring its potential in treating skin conditions like dryness, wounds, and even some types of skin cancer. []

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